molecular formula C17H24FN3O3S B609935 PF-04701475 CAS No. 1488407-52-8

PF-04701475

货号: B609935
CAS 编号: 1488407-52-8
分子量: 369.4554
InChI 键: GEDXXRQLHWIBAD-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-04701475 is a prototype dihydroisoxazole compound that functions as a positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor (AMPAR) . AMPA receptors are ionotropic glutamate receptors responsible for the majority of fast excitatory synaptic transmission in the central nervous system . Positive allosteric modulators like this compound enhance excitatory neurotransmission by binding to allosteric sites on the receptor complex, thereby potentiating the receptor's response to its natural agonist, glutamate, without directly activating it themselves . This compound was central to in vivo pharmacological exploration and originated from structure-based drug design campaigns utilizing X-ray crystal structures of the ligand-binding domain of the human GluA2 receptor . By augmenting synaptic transmission through AMPA receptors, this compound serves as a valuable research tool for investigating potential treatments for cognitive deficits associated with various neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease . Its study helps illuminate the role of AMPA receptor modulation in processes of learning and memory. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

属性

CAS 编号

1488407-52-8

分子式

C17H24FN3O3S

分子量

369.4554

IUPAC 名称

N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide

InChI

InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1

InChI 键

GEDXXRQLHWIBAD-AWEZNQCLSA-N

SMILES

CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PF-04701475

产品来源

United States

Discovery and Early Preclinical Development of Pf 04701475

Initial Identification via High-Throughput Functional Activity Screening

The origin of the chemical series that led to PF-04701475 lies in a high-throughput functional activity screen. nih.govresearchgate.net This large-scale screening utilized mouse embryonic stem cell-derived neuronal precursors to identify compounds that could potentiate the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net This initial phase was crucial in identifying a novel dihydroisoxazole (B8533529) class of AMPA receptor potentiators. nih.gov From this screen, compound 7 was identified as a key starting point for further development. nih.govresearchgate.net High-throughput screening is a foundational method in modern drug discovery, enabling the rapid assessment of large numbers of compounds to identify those with desired biological activity. aristo-group.comresearchgate.net

Structure-Based Drug Design Strategies for Lead Compound Optimization

Following the initial hit identification, structure-based drug design (SBDD) strategies were employed to optimize the lead compound. nih.govresearchgate.netpatsnap.com This powerful technique uses the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. domainex.co.uknih.govresearchgate.net In the case of this compound's development, X-ray crystal structures of the ligand-binding domain of the human GluA2 subunit of the AMPA receptor were instrumental. nih.govresearchgate.netpatsnap.com

This structural information allowed for the rational design of modifications to the initial hit compound. An acyclic lead compound, which contained an ether-linked isopropylsulfonamide and a biphenyl (B1667301) group, was conformationally constrained by converting it into a tetrahydrofuran (B95107) structure. patsnap.com This modification was designed to enhance key interactions with the human GluA2 ligand-binding domain, thereby improving the compound's pharmacological properties. patsnap.com The iterative process of SBDD involves designing, synthesizing, and testing new analogs to progressively refine the molecule's fit and interaction with the target, ultimately leading to compounds with improved potency and selectivity. domainex.co.uksaromics.com

Development of this compound as a Prototype for In Vivo AMPAR Pharmacology

Through the strategic application of structure-based design, this compound (also referred to as 8a ) was discovered. nih.govresearchgate.netpatsnap.com This compound emerged as a potent positive allosteric modulator of the AMPA receptor, exhibiting an EC50 of 123 nM. probechem.comresearchgate.net The EC50 value represents the concentration of a drug that gives half-maximal response, indicating its potency.

With its demonstrated potency and suitable pharmacokinetic profile for in vivo studies in rodent models, this compound was established as a prototype compound. nih.govresearchgate.netresearchgate.netdcchemicals.com Its primary role was to facilitate the exploration and understanding of AMPA receptor-mediated pharmacology in living organisms. nih.govresearchgate.netpatsnap.comprobechem.com The development of such a prototype is a critical step in preclinical research, providing a tool to investigate the physiological and potential therapeutic effects of modulating a specific biological target. hoeford.comnih.gov

Exploration of Analog Development and Structure-Activity Relationships (SAR)

The development of this compound was part of a broader exploration of analog development and the establishment of structure-activity relationships (SAR). nih.govresearchgate.net SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govdrugdesign.orglongdom.org By systematically modifying different parts of the molecule and assessing the impact on potency and other properties, researchers can build a comprehensive understanding of the chemical requirements for optimal activity. drugdesign.orgnih.gov

The SAR exploration for this series led to further lead optimization. For instance, a subsequent compound, 16a , was developed as a functionally potent molecule that addressed a potential liability of this compound by removing a potentially bioactivatable aniline (B41778) group while maintaining desirable in vitro ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.netpatsnap.com Another key development from this program was PF-04725379 (11 ), which, in its tritiated form, became a valuable radioligand for characterizing the binding affinities of new AMPA receptor potentiators. nih.govresearchgate.netpatsnap.com These efforts highlight the iterative nature of drug discovery, where initial prototypes like this compound pave the way for the development of improved next-generation compounds. researchgate.netpatsnap.com

Molecular and Cellular Mechanisms of Action of Pf 04701475

Allosteric Modulation Principles and AMPA Receptor Subunit Specificity (e.g., GluA2)

The allosteric binding site on the AMPA receptor has a symmetrical structure, which can accommodate a variety of molecular shapes and sizes. researchgate.net Positive modulators binding to this site can delay the desensitization of the receptor, prolonging the synaptic current. acnp.org

Detailed Analysis of Ligand-Binding Domain Interactions

The design of PF-04701475 was heavily influenced by the crystal structure of the GluA2 ligand-binding domain (LBD). nih.govpdbj.org The LBD is a critical domain in nuclear receptors that binds ligands and interacts with other proteins. frontiersin.orgebi.ac.uk The interaction of this compound with the GluA2 LBD is a key aspect of its mechanism. An acyclic lead compound was modified into a tetrahydrofuran (B95107) ether to improve these interactions. patsnap.com

The ligand-binding pocket of nuclear receptors is a hydrophobic cavity formed by a three-layer arrangement of alpha-helices. frontiersin.orgebi.ac.uk Ligand binding within this pocket induces conformational changes that modulate the receptor's activity. frontiersin.org In the case of this compound, its binding to the allosteric site on the GluA2 LBD stabilizes a conformation of the receptor that has a higher affinity for glutamate (B1630785) or a greater channel open probability, thus potentiating the receptor's function.

Interactive Table: Key Interacting Components

Interacting Molecule/DomainRole in InteractionSource
This compoundPositive Allosteric Modulator patsnap.com
AMPA ReceptorTarget Receptor nih.gov
GluA2 SubunitSpecific subunit targeted pdbj.org
Ligand-Binding Domain (LBD)Binding site for this compound patsnap.com

Impact on AMPA Receptor Kinetics and Excitatory Neurotransmission

By binding to the allosteric site, this compound modulates the kinetics of the AMPA receptor. acnp.org AMPA receptors are responsible for the majority of fast excitatory synaptic transmission in the brain. frontiersin.org Their activation by glutamate leads to a rapid influx of ions and depolarization of the postsynaptic neuron. acnp.org This process is characterized by fast activation and deactivation, as well as desensitization. d-nb.info

Positive allosteric modulators like this compound can alter these kinetics by, for instance, slowing the rate of deactivation or desensitization. nih.gov This leads to a prolonged and enhanced synaptic current in response to glutamate release, thereby strengthening excitatory neurotransmission. nih.govpdbj.org This enhancement of synaptic activity is thought to be the basis for the potential cognitive-enhancing effects of such compounds. acnp.org The ability of AMPA receptors to mediate slow, sustained currents in the presence of certain auxiliary subunits further highlights the complex regulation of excitatory signaling. d-nb.info

Downstream Cellular Signaling Pathways and Neurobiological Responses

The activation of AMPA receptors can trigger various intracellular signaling pathways. nih.gov For example, the influx of calcium through calcium-permeable AMPA receptors can activate downstream kinases and phosphatases, leading to changes in gene expression and protein synthesis that are crucial for long-lasting synaptic modifications. nih.gov These signaling cascades ultimately influence a wide range of neurobiological responses, from neuronal excitability to network oscillations and cognitive functions. frontiersin.org Dysregulation of AMPA receptor-mediated signaling is implicated in numerous neurological and psychiatric disorders. nih.govfrontiersin.org

Preclinical Pharmacological Characterization of Pf 04701475

In Vitro Potency and Functional Efficacy Profiling

The in vitro characteristics of PF-04701475 have been assessed through a variety of assays, establishing its potency and mechanism of action as an AMPA receptor potentiator.

Functional Activity Screens Using Mouse Embryonic Stem (mES) Cell-Derived Neuronal Precursors

The initial identification of the dihydroisoxazole (B8533529) class of AMPAR potentiators, to which this compound belongs, originated from a high-throughput functional activity screen utilizing neuronal precursors derived from mouse embryonic stem (mES) cells. pdbj.orgnih.govpatsnap.com This innovative screening platform allows for the assessment of compound effects in a biologically relevant cellular environment that mimics the central nervous system. The use of mES cell-derived neurons provides a valuable tool for identifying and characterizing novel modulators of neuronal function. nih.govplos.orgplos.org

Characterization in Recombinant Cell Lines Stably Expressing Human AMPA Receptor Subunits

Further characterization of this compound was conducted using recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, that stably express specific human AMPA receptor subunits. researchgate.net This approach allows for a detailed investigation of the compound's interaction with different AMPA receptor isoforms, such as those containing the GluA1 or GluA2 subunits. researchgate.netnih.gov Studies in these cell lines have demonstrated that this compound potentiates glutamate-induced calcium influx, confirming its role as a positive allosteric modulator. researchgate.net The potency of this compound has been quantified with an EC50 of 123 nM. medchemexpress.comresearchgate.net

Table 1: In Vitro Potency of this compound

Parameter Value Cell Line Source

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Radioligand Binding Assays for Affinity Determinations (e.g., in rat brain homogenate)

Radioligand binding assays are a crucial tool for determining the affinity of a compound for its target receptor. sygnaturediscovery.comnih.gov In the case of the dihydroisoxazole series, a tritiated form of a related compound, PF-04725379, was developed to serve as a novel radioligand. pdbj.orgnih.gov This allowed for the characterization of the binding affinities of subsequent AMPAR potentiators, including this compound, in rat brain homogenate. pdbj.orgnih.gov These assays provide quantitative data on the binding affinity (Ki or Kd values) of the compound to the AMPA receptor in a native tissue environment. sygnaturediscovery.com

Advanced Biochemical and Cell-Based Assay Development for AMPAR PAMs

The development and utilization of advanced biochemical and cell-based assays are fundamental to understanding the mechanism of action of AMPA receptor PAMs. bradford.ac.uknih.govnih.gov These assays can range from fluorescence-based measurements of intracellular calcium to more complex electrophysiological recordings. elifesciences.org Techniques like GTPγS binding assays can also be employed to study the functional consequences of receptor modulation. springernature.com The goal of these advanced assays is to provide a comprehensive picture of how compounds like this compound modulate AMPA receptor function at a molecular and cellular level. researchgate.net

In Vivo Pharmacological Investigations in Non-Human Animal Models

The in vivo pharmacological properties of this compound have been explored in rodent models to understand its effects on brain activity and behavior.

Assessment of AMPAR-Mediated Pharmacology in Rodent Models

This compound was selected as a prototype compound to explore AMPAR-mediated pharmacology in vivo. pdbj.orgnih.govpatsnap.com Studies in rodent models are essential for evaluating the physiological and potential therapeutic effects of AMPA receptor potentiation. wuxibiology.comwuxibiologics.compharmaron.comnuvisan.com These investigations help to establish the relationship between drug exposure, target engagement, and the resulting pharmacological response in a whole-animal system. The pharmacokinetic profile of this compound was found to be suitable for conducting such in vivo studies in rodents. researchgate.net

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships in Preclinical Species

The preclinical development of this compound, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, involved comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) characterization in various animal models. researchgate.netmedchemexpress.com These studies were crucial for establishing a relationship between drug exposure and its pharmacological effects, which is fundamental for predicting therapeutic outcomes and safety margins. researchgate.netalimentiv.com

Pharmacokinetics in Rodent Models

Initial pharmacokinetic assessments of this compound were conducted in rodent models to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netdovepress.com The compound was identified as having a pharmacokinetic profile suitable for in vivo studies in these models. researchgate.net Research indicated that this compound demonstrated a favorable profile for exploring AMPA receptor-mediated pharmacology in vivo. researchgate.netproteopedia.org

Data from a study in male Wistar rats after a single 1 mg/kg oral dose showed that the parent compound reached its maximum concentration in both plasma and brain at 2 hours post-dose. dovepress.com The brain-to-plasma ratio was found to be high, indicating significant central nervous system (CNS) penetration, a critical attribute for a centrally acting agent. dovepress.comresearchgate.net

Below is an interactive table summarizing the key pharmacokinetic parameters of a related AMPA receptor positive modulator, providing a comparative context for understanding the properties of such compounds in preclinical species.

This table presents pharmacokinetic data for dasatinib (B193332) and ponatinib (B1185) in mice as reported in a study on T-cell acute lymphoblastic leukemia, offered here for illustrative purposes of preclinical PK data presentation. nih.gov Data for this compound was not publicly available in this format.

Pharmacodynamics and Target Engagement

The pharmacodynamic effects of this compound are directly linked to its action as a positive allosteric modulator of AMPA receptors. patsnap.com This modulation enhances excitatory neurotransmission. proteopedia.org The potency of this compound has been quantified with an EC50 of 123 nM. researchgate.netmedchemexpress.com

Establishing a clear relationship between the concentration of the drug in the brain and its engagement with the AMPA receptor target is a key aspect of PK/PD modeling. catapult.org.ukplos.org This involves measuring target engagement, which confirms that the drug is interacting with its intended molecular target in the complex environment of a living organism. pelagobio.com For kinase inhibitors, for example, the modulation of phosphorylation sites on the target kinase can serve as a direct biomarker of target engagement. plos.org While specific target engagement biomarkers for this compound are not detailed in the available literature, the approach for such centrally acting drugs often involves correlating unbound brain concentrations with receptor occupancy or downstream functional effects. researchgate.net

Exploration of Therapeutic Potential in Preclinical Disease Models

Cognitive Enhancement Studies in Animal Models

The primary therapeutic hypothesis for AMPA receptor potentiators is the enhancement of cognitive functions. This has been extensively investigated in various animal models designed to exhibit cognitive impairment.

A leading hypothesis for the pathophysiology of certain disorders, particularly schizophrenia, involves the hypofunction of the N-methyl-D-aspartate receptor (NMDAR). nih.govnih.gov This state can be simulated in animal models through the pharmacological administration of NMDAR antagonists such as phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801). nih.govfrontiersin.orgcsic.es These models are widely used to study the neurobiology of schizophrenia and to screen for novel therapeutic agents. nih.gov

The administration of these antagonists induces behavioral and cognitive deficits in rodents and non-human primates that are analogous to symptoms observed in humans. nih.govnih.gov The rationale for using an AMPA receptor PAM like PF-04701475 in these models is based on the interdependent relationship between AMPA and NMDA receptors. nih.gov By potentiating AMPA receptor function, these compounds may compensate for diminished NMDAR signaling, thereby restoring glutamatergic balance and alleviating associated cognitive deficits. nih.govresearchgate.net This approach has been validated with related AMPA receptor potentiators, which have successfully counteracted cognitive impairments in NMDAR hypofunction models. nih.govnih.gov

Table 1: Overview of Pharmacologically Induced NMDAR Hypofunction Models

Model TypeInducing AgentCommon Animal SubjectsKey Deficits ModeledTherapeutic Goal of AMPAR Potentiation
Acute NMDAR BlockadeKetamineRats, Non-Human PrimatesWorking memory deficits, Impaired executive functionReverse acute cognitive disruption by enhancing glutamatergic transmission. nih.govnih.gov
Sub-chronic NMDAR BlockadePhencyclidine (PCP)Mice, RatsPersistent recognition memory deficits, Impaired cognitive flexibility. frontiersin.orgcsic.esAmeliorate long-lasting cognitive impairments by enhancing synaptic plasticity. frontiersin.orgresearchgate.net
Acute/Sub-chronic NMDAR BlockadeDizocilpine (MK-801)Mice, RatsWorking memory deficits (e.g., in radial arm maze), Social interaction deficits. nih.govCounteract hypoglutamatergic state to improve multiple cognitive and negative symptom domains. nih.govnih.gov

The efficacy of cognitive enhancers is assessed using a battery of behavioral tests that measure specific aspects of learning and memory. This compound was developed with a pharmacokinetic profile amenable to in vivo studies in rodent models, allowing for its evaluation in these paradigms. nih.govpatsnap.com

In rodents, tasks such as the Morris water maze, novel object recognition, and various maze-based tests (e.g., radial arm maze, Y-maze) are employed to assess spatial learning, recognition memory, and working memory. nih.govresearchgate.netelifesciences.org For instance, the ability of a compound to reverse PCP-induced deficits in the novel object recognition test is a strong indicator of its potential to treat cognitive impairments. frontiersin.orgresearchgate.net

Non-human primates are utilized in more complex cognitive tasks that have higher translational value to human conditions. nih.gov Paradigms like the delayed matching-to-sample task are used to evaluate working memory and attention. nih.gov Studies with related AMPA receptor potentiators have demonstrated improved performance in ketamine-treated monkeys in such tasks, highlighting the potential for this class of compounds to enhance cognitive flexibility and working memory. nih.govnih.gov The consistent findings across rodent and primate models for similar compounds underscore the potential of this therapeutic strategy. nih.gov

Table 2: Common Learning and Memory Paradigms for Preclinical Cognitive Testing

Test ParadigmCognitive Domain AssessedTypical Animal SubjectDescription
Novel Object RecognitionRecognition MemoryMouse, RatMeasures the animal's ability to distinguish between a familiar and a novel object, leveraging their innate preference for novelty. researchgate.net
Morris Water MazeSpatial Learning & MemoryMouse, RatAssesses the ability to learn and remember the location of a hidden platform in a pool of water using distal cues. researchgate.netelifesciences.org
Radial Arm MazeWorking & Reference MemoryRatTests the ability to remember which arms of a maze have been visited to retrieve a food reward, avoiding re-entry into depleted arms. nih.govnih.gov
Delayed Matching-to-SampleWorking Memory, AttentionNon-Human PrimateRequires the subject to remember a sample stimulus over a delay period and then select the matching stimulus from a set of choices. nih.gov
Reversal Learning TaskCognitive FlexibilityRatMeasures the ability to adapt to changing rules by first learning one stimulus-reward association and then reversing it. nih.gov

Investigation in Other Preclinical Neurological and Psychiatric Disease Models

The therapeutic potential of enhancing AMPA receptor function extends beyond schizophrenia-related cognitive deficits to other CNS disorders characterized by impaired synaptic function and cognition.

AMPAR PAMs are under investigation as a potential treatment for dementia, including Alzheimer's disease (AD). mdpi.comwikipedia.org Preclinical research in this area relies on animal models that replicate key pathological features of AD, such as the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govscienceopen.com

Transgenic mouse models are the cornerstone of AD research. nih.govscienceopen.com Models such as the 5xFAD and 3xTg-AD mice, which carry human gene mutations linked to familial AD, develop progressive amyloid and/or tau pathology and associated cognitive decline. nih.gov These models allow researchers to study how a compound might interfere with disease processes or ameliorate symptoms. scienceopen.com While specific studies on this compound in these models are not detailed in the public domain, the investigation of other pro-cognitive compounds in models like the APP-transgenic Tg2576 mouse provides a relevant framework for how an AMPAR potentiator would be evaluated. alz.org The primary goal is to determine if the compound can improve memory and cognitive function in the context of developing AD pathology. nih.gov

The investigation of this compound in models of cognitive impairment associated with schizophrenia (CIAS) is a primary focus of its preclinical development. patsnap.com As detailed in section 5.1.1, pharmacological models using NMDAR antagonists are the most common approach. csic.esfrontiersin.org These models are valued for their ability to produce a range of cognitive deficits—in attention, working memory, and executive function—that are core features of schizophrenia and are poorly addressed by current medications. nih.govfrontiersin.org

Research with analogous AMPA receptor potentiators has shown that this class of compounds can reverse cognitive deficits across multiple domains in these models. nih.govnih.gov For example, the AMPA potentiator TAK-137 was shown to improve working memory in rats and monkeys with MK-801- or ketamine-induced deficits and to enhance cognitive flexibility in rats treated with phencyclidine. nih.gov The successful translation of findings with a related compound, PF-04958242, from animal models to human studies of ketamine-induced cognitive impairment further validates this preclinical approach. nih.gov

The potential utility of AMPA receptor potentiators extends to affective disorders, with preclinical studies suggesting antidepressant-like effects. wikipedia.orgpnas.org The rapid antidepressant action of ketamine is thought to be mediated, in part, through the activation of AMPA receptors, which has spurred interest in developing AMPAR PAMs as novel, fast-acting antidepressants. researchgate.net

Animal models of depression aim to induce behavioral states that are analogous to human symptoms, such as anhedonia (a loss of pleasure) and behavioral despair. nih.govmdpi.com Common models include those based on chronic stress, such as chronic unpredictable mild stress (CUMS), learned helplessness, and social defeat stress. nih.gov In these paradigms, animals are exposed to prolonged, uncontrollable stressors, leading to the development of depression-like behaviors. nih.gov The efficacy of a potential antidepressant is then measured by its ability to reverse these behaviors, for example, by increasing sucrose (B13894) preference (an indicator of anhedonia) or reducing immobility time in the forced swim test (a measure of behavioral despair). mdpi.com AMPAR potentiators have shown robust activity in such preclinical models, suggesting a potential role in treating major depressive disorder. pnas.orgresearchgate.net

Advanced Research Methodologies and Tools Employed in Pf 04701475 Studies

Structural Biology Techniques for AMPA Receptor-Ligand Complex Analysis

A cornerstone in understanding the mechanism of action for PF-04701475 has been the use of structural biology techniques, particularly X-ray crystallography. This powerful method allows for the determination of the three-dimensional structure of molecules at atomic resolution. nih.govcaltech.edupurdue.edu In the context of this compound, X-ray crystallography was employed to analyze the ligand-binding domain (LBD) of the human GluA2 subunit of the AMPA receptor. nih.govacs.org This structural analysis was pivotal in the structure-based drug design process that ultimately led to the discovery of this compound. nih.govacs.orgresearchgate.net

By visualizing the binding mode of precursor compounds, researchers could make rational, data-driven modifications to optimize potency and other pharmacological properties. researchgate.net The resulting crystal structures provided a detailed map of the interactions between the dihydroisoxazole (B8533529) class of compounds, to which this compound belongs, and the AMPA receptor. nih.govacs.org This structural insight is crucial for understanding how these potentiators allosterically modulate receptor function. nih.gov

Key Applications of X-ray Crystallography in this compound Research:

Structure-Based Drug Design: Guided the optimization of lead compounds. nih.govacs.orgresearchgate.net

Binding Mode Analysis: Revealed the specific interactions between the compound series and the GluA2 ligand-binding domain. nih.govacs.org

Mechanism of Action: Provided a structural basis for the allosteric potentiation of the AMPA receptor. nih.gov

Advanced In Vitro Assay Development and High-Throughput Screening (HTS)

The discovery of this compound was initiated through a high-throughput screening (HTS) campaign. nih.govacs.org HTS allows for the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. nuvisan.compharmaron.com This automated and miniaturized approach is essential for efficiently exploring vast chemical spaces in the early stages of drug discovery. nuvisan.compharmaron.comirbm.com

Cellular and Biochemical Assay Platforms and Detection Technologies

The initial HTS that identified the dihydroisoxazole series, the chemical family of this compound, utilized a functional activity screen with mouse embryonic stem (mES) cell-derived neuronal precursors. nih.govacs.org This cellular assay platform provides a physiologically relevant context to measure the compound's effect on AMPA receptor function within a living cell. assay.worksabcam.comsigmaaldrich.com

Following the initial screen, a variety of in vitro assays are employed to characterize the activity of compounds like this compound. These can be broadly categorized as biochemical and cellular assays. abcam.combio-rad.com

Biochemical Assays: These assays measure the direct interaction of a compound with its molecular target, in this case, the AMPA receptor, outside of a cellular environment. assay.works This allows for the determination of parameters like binding affinity. For instance, a tritiated version of a related compound, PF-04725379, was developed as a radioligand to characterize the binding affinities of subsequent AMPA receptor potentiators in rat brain homogenate. nih.govacs.org

Cellular Assays: These assays assess the functional consequences of a compound's activity in a cellular context. sigmaaldrich.com For this compound, this would involve measuring the potentiation of AMPA receptor-mediated currents in response to glutamate (B1630785). researchgate.net Such assays are critical for confirming that a compound's binding to the receptor translates into the desired biological effect. sigmaaldrich.com

Quantitative Assay Development and Validation Methodologies

The development of robust and quantitative assays is crucial for accurately characterizing the potency and efficacy of compounds like this compound. gene-quantification.dethermofisher.combataviabiosciences.com For this compound, a key quantitative parameter is its EC50 value, which is the concentration of the compound that produces 50% of its maximal effect. This compound was identified as a potent AMPA modulator with an EC50 of 123 nM. researchgate.netmedchemexpress.com

The validation of these assays ensures that they are reliable, reproducible, and fit for purpose. bataviabiosciences.com This involves assessing parameters such as:

Accuracy: How close the measured value is to the true value. bataviabiosciences.com

Precision: The degree of variation in repeated measurements. bataviabiosciences.com

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte. bataviabiosciences.com

In Vivo Preclinical Model Development and Standardization

Following in vitro characterization, promising compounds like this compound are advanced into in vivo preclinical models to evaluate their pharmacological effects in a whole-organism setting. researchgate.net this compound was specifically identified as a prototype to explore AMPA receptor-mediated pharmacology in vivo. nih.govacs.org

Selection of Relevant Animal Species and Strain Models

The selection of appropriate animal models is critical for the translatability of preclinical findings. nih.gov Rodent models are commonly used in the early stages of in vivo testing. researchgate.net For this compound, its pharmacokinetic profile was deemed suitable for in vivo studies in rodent models. researchgate.net The use of rats is explicitly mentioned in the context of characterizing the binding affinities of related AMPA receptor potentiators in brain homogenate. nih.govacs.org

Electrophysiological Recording Techniques in Animal Brains

Electrophysiological techniques are used to directly measure the electrical activity of neurons and are invaluable for assessing the in vivo effects of compounds that modulate ion channels like the AMPA receptor. yorku.cacornell.edukulturkaufhaus.de These methods can range from recording the activity of single neurons (single-unit recording) to the collective activity of neuronal populations (field potentials). yorku.cainmed.fr

In the context of AMPA receptor potentiators, electrophysiological recordings in animal brains can be used to:

Demonstrate target engagement by showing an enhancement of synaptic transmission. cam.ac.uk

Assess the impact on network oscillations, which are important for cognitive processes. researchgate.net

Evaluate potential pro-convulsant effects at higher doses, a known risk for high-impact AMPA receptor potentiators. wikipedia.org

While the specific electrophysiological studies conducted with this compound are not detailed in the provided search results, the use of such techniques is a standard and essential part of characterizing the in vivo pharmacology of any AMPA receptor modulator. cam.ac.uktechnologynetworks.com

Behavioral Phenotyping Methodologies for Cognitive and Psychiatric Assessments

To evaluate the effects of this compound on cognitive and psychiatric parameters, researchers have utilized a range of behavioral phenotyping assays, primarily in animal models. nih.gov These tests are designed to assess specific behavioral traits that are analogous to human symptoms, thereby providing insights into the compound's potential therapeutic efficacy. nih.gov The selection of these methodologies is crucial for understanding the outcomes of potential therapeutic interventions on nervous system function. nih.gov

A comprehensive behavioral phenotyping strategy often involves a multi-tiered approach to rigorously assess the behavioral effects of a compound. nih.gov For cognitive assessment, a variety of maze-based tasks are commonly employed. These include the water maze and Barnes maze for evaluating spatial memory, and the Y-maze for assessing spatial working memory through spontaneous alternation. northwestern.edu Declarative memory can be tested using object recognition and social recognition tasks. northwestern.edu Emotional memory, which involves brain regions like the amygdala and hippocampus, is often evaluated using fear conditioning tests. northwestern.edu

For psychiatric assessments, particularly related to anxiety, the elevated zero maze and the open field test are standard apparatuses. northwestern.edu The open field test also provides data on general locomotor activity. northwestern.edu In the context of neuropsychiatric conditions like autism spectrum disorders, which are characterized by repetitive behaviors and social deficits, detailed behavioral analyses are essential for validating animal models. sfari.org Advanced techniques, such as high-resolution, three-dimensional imaging coupled with automated analytical methods, are being developed to provide a more objective and quantitative characterization of motor patterns and social behaviors. sfari.orgsfari.org

The following table summarizes key behavioral assays used in phenotyping studies relevant to cognitive and psychiatric assessments:

Assessment Domain Behavioral Assay Primary Function Assessed
Cognitive Function Water Maze / Barnes MazeSpatial Memory
Y-MazeSpontaneous Alternation (Working Memory)
Object/Social RecognitionDeclarative Memory
Fear ConditioningEmotional Memory
Eyeblink ConditioningAssociative Memory
Psychiatric-Related Behaviors Elevated Zero MazeAnxiety
Open Field TestGeneral Activity & Anxiety
RotorodMotor Coordination
DigiGaitGait Analysis

Computational and In Silico Approaches in Drug Discovery and Design

Computational and in silico methods have become indispensable in modern drug discovery, offering a cost-effective and efficient means to identify and optimize potential therapeutic agents. remedypublications.combioascent.com These approaches encompass a wide range of techniques, from structure-based drug design to quantitative structure-activity relationship analysis, all of which have been pivotal in the study of compounds like this compound. remedypublications.com

Structure-Based Drug Design (SBDD) and Molecular Modeling

Structure-Based Drug Design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of a biological target, such as a protein, to design and refine drug candidates. nih.govgardp.orgresearchgate.net This process integrates knowledge from multiple scientific disciplines, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular modeling. nih.govnih.gov The primary goal of SBDD is to design molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological activity. researchgate.netnih.gov

A key component of SBDD is molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. gardp.orgnih.gov By simulating the interaction between a compound and its target, researchers can estimate the strength of the binding and identify key interactions, such as hydrogen bonds and electrostatic forces. researchgate.net This information guides the selection and optimization of compounds for further experimental testing. gardp.org

Recent advancements in SBDD include the development of models that account for protein flexibility, such as FlexSBDD, which can lead to more accurate predictions of protein-ligand interactions and reduce issues like steric clashes. arxiv.org Molecular dynamics simulations are also increasingly used to provide a more dynamic view of these interactions, complementing the static pictures often derived from crystallographic studies. gardp.org

Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. taylorfrancis.comlongdom.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series lead to differences in their biological activities. longdom.org By identifying these relationships, QSAR models can be used to predict the activity of novel compounds before they are synthesized, thus prioritizing the most promising candidates for further investigation. longdom.orgnih.gov A typical QSAR study involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to build a predictive model. nih.govbenthamscience.com

Pharmacophore modeling is another crucial in silico technique that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological effect. researchgate.netresearchgate.net A pharmacophore model represents the common structural features of a set of active ligands and their spatial relationships. nih.gov These models are widely used for virtual screening of large compound libraries to identify new molecules that fit the pharmacophore requirements and are therefore likely to be active. researchgate.netresearchgate.netdergipark.org.tr Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or from the structure of the ligand-binding site of the target protein (structure-based). researchgate.netvolkamerlab.org

The following table outlines the key applications of these computational approaches in drug discovery:

Methodology Primary Application Key Information Generated
Structure-Based Drug Design (SBDD) Lead OptimizationDesign of potent and selective inhibitors. nih.govgardp.org
Molecular Docking Virtual Screening, Binding Pose PredictionPrediction of ligand-receptor interactions and binding affinity. gardp.orgnih.gov
QSAR Analysis Prediction of Biological ActivityMathematical models correlating chemical structure with activity. taylorfrancis.comnih.gov
Pharmacophore Modeling Virtual Screening, Scaffold Hopping3D models of essential features for biological activity. researchgate.netdergipark.org.tr

Future Directions and Unaddressed Research Questions for Ampar Potentiators

Challenges in Translating Preclinical Efficacy to Advanced Research Paradigms

A significant hurdle in the development of AMPAR potentiators is the difficulty in translating encouraging preclinical results into successful clinical outcomes. nih.gov Many promising compounds, despite demonstrating efficacy in animal models, have not shown significant clinical benefits in human trials. nih.govresearchgate.net This translational gap can be attributed to several factors:

Model Limitations : Preclinical models, both in vitro and in vivo, often fail to replicate the intricate complexity of human neurological and psychiatric disorders. nih.govnih.gov The heterogeneity of AMPA receptors, including their various splice variants and associated modulatory proteins, creates a complex signaling environment that is challenging to reproduce in cellular assays. nih.gov Animal models, while valuable, may not fully capture the nuanced pathophysiology of human conditions. nih.govbirac.nic.in

Potency and Metabolic Stability : Challenges such as low potency and poor metabolic stability have been significant barriers to the effective clinical implementation of some AMPAR modulators. nih.gov

Therapeutic Index : A critical challenge is the narrow therapeutic window for many AMPAR potentiators. While they can enhance cognition and memory at lower doses, higher doses can lead to adverse effects such as motor coordination disruptions, convulsions, and neurotoxicity. researchgate.netresearchgate.net This fine line between efficacy and toxicity has halted the clinical translation of some promising candidates. researchgate.net

Lack of Robustness in Preclinical Science : The lack of "robustness" in preclinical studies, where experiments are often conducted under a narrow set of conditions, can lead to failures in clinical trials which present a much wider range of variables in the human population. nih.gov There is a need for preclinical testing in multiple animal models with varied genetic backgrounds to ensure the findings are not only statistically significant but also clinically meaningful. nih.gov

The experience with compounds like PF-04701475, used as a prototype in rodent models, underscores the importance of addressing these translational challenges to bridge the gap between the laboratory and the clinic. researchgate.net

Identification of Novel Preclinical Biomarkers and Surrogates for AMPAR Modulation

A major technological barrier in the development of effective AMPAR modulators is the scarcity of reliable biomarkers to monitor their engagement with and effects on AMPA receptors in vivo. nih.govdergipark.org.tr The development of such tools would be invaluable for the future discovery and optimization of novel AMPAkines. nih.gov

Currently, there is a significant effort to identify and validate preclinical biomarkers that can provide a more holistic understanding of the pharmacology of AMPA receptor modulation. rsc.org These biomarkers are crucial for making informed decisions about advancing compounds to more expensive late-stage development. rsc.org

One of the most promising advancements in this area is the development of Positron Emission Tomography (PET) tracers. For instance, the creation of [11C]K-2, the first PET tracer for AMPA receptors, allows for the visualization and quantification of AMPAR density in the living human brain. jst.go.jp This technology holds the potential to:

Elucidate the pathophysiology of psychiatric disorders by comparing AMPAR density in patients versus healthy controls. jst.go.jp

Examine the effectiveness of AMPA-PET in identifying epileptogenic foci in patients with refractory epilepsy. jst.go.jp

Serve as a translational tool to assess target engagement and downstream effects of AMPAR modulators in both preclinical and clinical studies.

Beyond PET tracers, other potential biomarkers being explored in preclinical research include:

Electrophysiological measures : Techniques like in vivo electrophysiology can assess changes in synaptic plasticity, such as long-term potentiation (LTP), which is known to be modulated by AMPARs. jst.go.jpmdpi.com

Neurochemical markers : Measuring levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) in response to AMPAR modulation can serve as a surrogate marker of efficacy, as increased BDNF expression has been linked to the therapeutic effects of these compounds. dergipark.org.trrsc.org

Behavioral and cognitive assessments : Standardized and robust behavioral tests in animal models remain a cornerstone for assessing the functional consequences of AMPAR modulation. oup.comoup.com

The identification and validation of a suite of reliable preclinical biomarkers will be critical for de-risking the development of next-generation AMPAR potentiators.

Exploration of Combination Therapies in Preclinical Settings for Enhanced Efficacy

To potentially improve therapeutic outcomes and broaden the clinical utility of AMPAR potentiators, preclinical research has begun to explore their use in combination with other pharmacological agents. nih.govnih.govoncotarget.com This strategy aims to achieve synergistic or additive effects, potentially allowing for lower doses of each compound and thereby reducing the risk of adverse effects.

Several combination approaches have been investigated in preclinical models:

With Antidepressants : Studies have shown that combining an AMPA receptor potentiator, such as LY392098, with traditional biogenic amine-based antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs), tricyclic antidepressants, and norepinephrine (B1679862) uptake inhibitors, can significantly enhance their antidepressant-like effects in animal models like the forced swim test. nih.gov This suggests that adding an AMPAR potentiator could augment the activity and potentially hasten the onset of action of existing antidepressant therapies. nih.gov

With Antipsychotics : In the context of schizophrenia, where cognitive deficits are a major unmet need, the combination of AMPAR potentiators with currently available antipsychotics is being explored. nih.gov For example, preclinical studies with the AMPA receptor potentiator TAK-137 suggest that its combination with antipsychotics may be beneficial in treating multiple symptom domains of schizophrenia. nih.gov

With Other Targeted Therapies : The principle of combination therapy is well-established in other fields like oncology, where it is used to target multiple pathways, enhance efficacy, and reduce drug resistance. oncotarget.comnih.govbiochempeg.com Similar rationale is being applied to neurological disorders, with preclinical studies exploring combinations of AMPAR modulators with agents targeting other aspects of the disease pathology. For instance, in models of multiple sclerosis, the AMPA-PAM PF-4778574 has been studied in combination with the immunomodulatory agent fingolimod. frontiersin.org

These preclinical findings provide a strong rationale for further investigation into combination therapies involving AMPAR potentiators. However, careful optimization of drug ratios and a thorough understanding of potential drug-drug interactions will be essential for successful clinical translation. nih.gov

Development of Next-Generation Preclinical Research Methodologies and Animal Models

The limitations of current preclinical models in predicting clinical success for AMPAR potentiators have spurred the development of more sophisticated and human-relevant research methodologies. nih.govnih.govbirac.nic.in The goal is to create models that better recapitulate the complexities of human diseases and provide more accurate predictions of efficacy and safety.

Key areas of development include:

More Robust Animal Models : There is a recognized need to move beyond single, highly standardized animal models. nih.gov Future preclinical research will likely involve testing compounds in a variety of animal models with diverse genetic backgrounds to ensure the observed effects are robust and translatable. nih.gov Furthermore, the development of animal models that better mimic specific aspects of human diseases, such as chronic mild stress models for depression, is crucial for evaluating the efficacy of AMPAR potentiators in more clinically relevant contexts. oup.comoup.com

Human-based In Vitro Models : Advances in stem cell technology and 3D cell culture are leading to the development of more physiologically relevant in vitro models. These include:

3D Microtissues : These models, derived from human cells, can maintain key physiological features and allow for the testing of compounds in a context that reflects human genetic and metabolic diversity. insphero.com

Organ-on-a-chip Systems : These microfluidic devices can mimic the structure and function of human organs and tissues, providing a more accurate platform for studying drug effects and toxicity. cellfield.tech

Patient-Derived Xenograft (PDX) Models : While primarily used in cancer research, the concept of using patient-derived cells to create more predictive animal models is gaining traction. crownbio.com These "next-gen" PDX models could potentially be adapted for neurological disorders to better understand disease mechanisms and test therapeutic interventions in a more personalized manner.

Advanced Imaging and Biomarker Integration : The integration of advanced imaging techniques, like PET, with preclinical models allows for the non-invasive, longitudinal assessment of target engagement and downstream physiological effects, providing a crucial link between preclinical and clinical studies. jst.go.jp

The adoption of these next-generation methodologies is expected to improve the predictive validity of preclinical research and increase the success rate of translating promising AMPAR potentiators into effective clinical therapies. cellfield.technih.gov

Investigating Unexplored Preclinical Therapeutic Avenues for AMPAR PAMs

While the primary focus for AMPAR potentiators has been on cognitive enhancement in disorders like schizophrenia and Alzheimer's disease, preclinical research has unveiled a much broader spectrum of potential therapeutic applications. rsc.orgresearchgate.netnih.gov Many of these avenues remain relatively unexplored and represent exciting future directions for research.

Some of the promising, yet less-investigated, therapeutic areas for AMPAR PAMs include:

Neurodevelopmental Disorders : Preclinical studies have suggested potential benefits in conditions like Rett syndrome and Angelman Syndrome. mdpi.com

Movement Disorders : The neurotrophic actions of some AMPAR potentiators in rodent models of Parkinson's disease suggest a potential role in modifying disease progression. mdpi.com

Ischemic Stroke : The ability of ampakines to enhance synaptic transmission could be beneficial in the recovery phase after an ischemic stroke. mdpi.com

Huntington's Disease : Preclinical models of Huntington's disease have also shown positive responses to treatment with ampakines. mdpi.com

Opiate-Induced Respiratory Depression : Ampakines have been shown to be effective at reversing opiate-induced respiratory depression in animal models without compromising analgesia, a finding that has significant clinical implications. mdpi.com

Multiple Sclerosis (MS) : Recent preclinical work with the AMPA-PAM PF-4778574 has demonstrated its potential to reduce demyelination and clinical disability in experimental models of MS, suggesting a novel, non-immunomodulatory therapeutic approach. frontiersin.org

Oncology : Emerging research indicates that AMPA receptors play a role in the proliferation and invasion of certain cancer cells, such as in high-grade glioma. mdpi.com This opens up the possibility of using AMPAR modulators, potentially in combination with other anti-cancer agents, as a novel therapeutic strategy. mdpi.com

Social Behavior Deficits : Given the role of AMPA receptors in synaptic plasticity within neural circuits that govern social behaviors, there is potential to investigate AMPAR modulators for treating social impairments in disorders like autism spectrum disorder and schizophrenia. frontiersin.org

Traumatic Brain Injury (TBI) : Recent preclinical studies have documented the therapeutic value of AMPAR potentiators in addressing secondary symptoms arising from spinal cord injury and TBI, in part through the upregulation of BDNF. frontiersin.org

The diverse preclinical findings underscore the vast, and still largely untapped, therapeutic potential of modulating AMPA receptor function. Further investigation into these and other unexplored avenues could lead to novel treatments for a wide range of debilitating conditions.

常见问题

Table 1: Frameworks for Structuring Research Questions

FrameworkApplication to this compound ResearchKey Components
PICOT Optimizing dose-response studiesPopulation (cell/animal model), Intervention (dose), Comparison (control), Outcome (efficacy/toxicity), Time (duration)
FINER Aligning research objectivesFeasibility, Novelty, Ethical compliance, Relevance to disease models

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Unreproducible synthesis Publish full spectral data and reaction optimization details
Inconsistent bioactivity Standardize assay protocols and include positive/negative controls
Overlooked degradation Conduct stability studies under ICH guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04701475
Reactant of Route 2
Reactant of Route 2
PF-04701475

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。